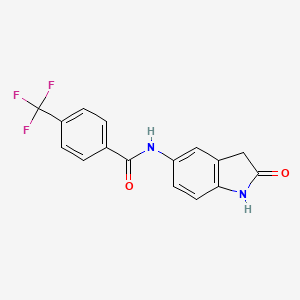

N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide” is a complex organic compound. The “2-oxoindolin-5-yl” part refers to a type of indoline, which is a heterocyclic compound . The “trifluoromethyl” part refers to a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom .

Molecular Structure Analysis

Again, without specific research or data on this compound, it’s challenging to provide a detailed molecular structure analysis. The compound likely has a complex structure due to the presence of the indoline ring and the trifluoromethyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Indolines are involved in a variety of chemical reactions, and the trifluoromethyl group can also participate in certain types of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its specific structure. Without more information or research on this compound, it’s difficult to provide a detailed analysis of its properties .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

- Targeted Kinase Inhibition : N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide has been investigated as a potential inhibitor of specific kinases. Kinases play crucial roles in cell signaling pathways, and inhibiting them can have therapeutic implications. Researchers have explored its activity against kinases involved in cancer, inflammation, and other diseases .

- Anticancer Properties : The compound’s ability to inhibit kinases makes it a candidate for cancer therapy. Studies have evaluated its impact on tumor growth, metastasis, and apoptosis induction. Further research aims to optimize its selectivity and efficacy .

Materials Science and Organic Electronics

- Organic Semiconductors : N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide belongs to a class of organic semiconductors. These materials are used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices. Researchers explore its charge transport properties and stability for potential applications in flexible electronics .

Photophysics and Fluorescent Probes

- Fluorescent Behavior : The compound exhibits fluorescence properties, making it useful as a fluorescent probe. Researchers have employed it to study cellular processes, protein interactions, and intracellular localization. Its emission characteristics allow visualization and tracking of specific molecules in biological systems .

Chemical Biology and Enzyme Inhibition

- Enzyme Inhibitors : N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide has been explored as an enzyme inhibitor. Researchers investigate its effects on specific enzymes involved in disease pathways. By understanding its binding interactions, they aim to develop targeted therapies .

Agrochemical Research

- Herbicides and Pesticides : The compound’s structural features make it a potential candidate for herbicides or pesticides. Researchers assess its impact on plant growth and pest control. Optimization of its selectivity and environmental safety is an ongoing area of study .

Computational Chemistry and Molecular Modeling

- Molecular Docking Studies : Computational simulations, such as molecular docking, help predict how N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide interacts with target proteins. These studies guide drug design and optimization by providing insights into binding modes and affinity .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2O2/c17-16(18,19)11-3-1-9(2-4-11)15(23)20-12-5-6-13-10(7-12)8-14(22)21-13/h1-7H,8H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVBZOYMKLTFIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid](/img/structure/B2747192.png)

![3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL](/img/structure/B2747196.png)

![2-[[4-(4-Ethoxyphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2747198.png)

![2-(2-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2747207.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea](/img/structure/B2747209.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2747212.png)